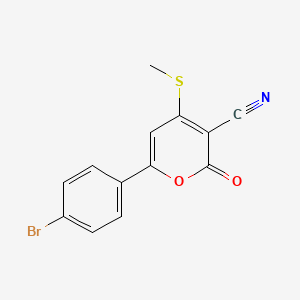
6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a pyran ring substituted with a bromophenyl group, a methylsulfanyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a nucleophilic substitution reaction using a suitable thiol reagent.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction, often using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile can undergo various chemical reactions, including:
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Primary amine
Substitution: Various substituted aromatic compounds
Scientific Research Applications
6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carboxamide
- 6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carboxylic acid
Uniqueness
6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
61380-87-8 |
|---|---|
Molecular Formula |
C13H8BrNO2S |
Molecular Weight |
322.18 g/mol |
IUPAC Name |
6-(4-bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C13H8BrNO2S/c1-18-12-6-11(17-13(16)10(12)7-15)8-2-4-9(14)5-3-8/h2-6H,1H3 |
InChI Key |
QLIZWGWIQMJGMB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


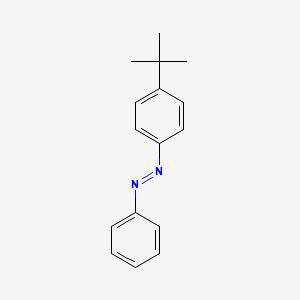
![3-(2-Butyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14567718.png)
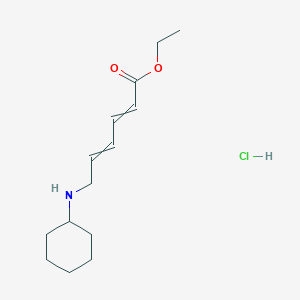
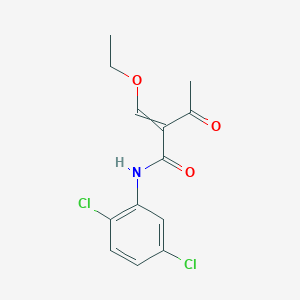

![Diethyl [4-cyclohexyl-2-(ethylamino)benzoyl]propanedioate](/img/structure/B14567730.png)
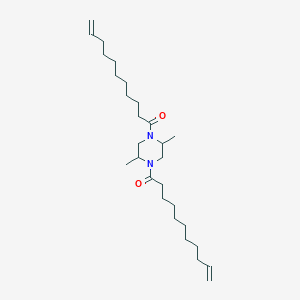
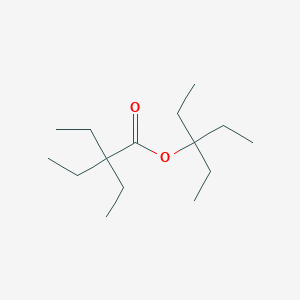
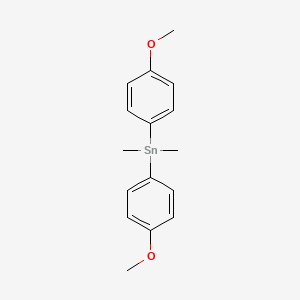
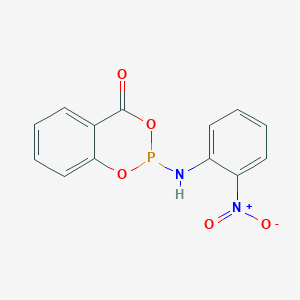
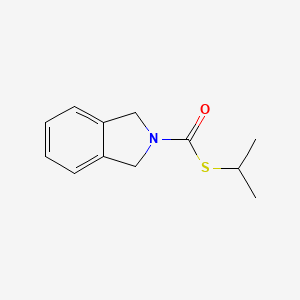
![Dimethyl 7-oxabicyclo[4.1.0]hept-4-ene-1,4-dicarboxylate](/img/structure/B14567764.png)
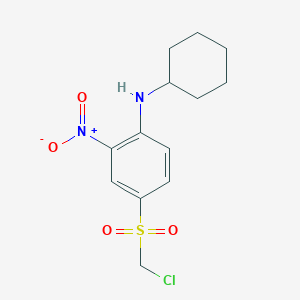
![Ethyl 3-methoxy-2-[methyl(phenyl)amino]but-2-enoate](/img/structure/B14567778.png)
